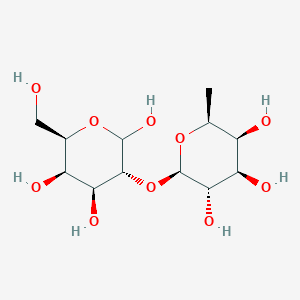
Blood Group H disaccharide
Descripción general
Descripción
Blood Group H disaccharide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It facilitates the assessment of H and auxiliary blood group antigens’ manifestations in cells and tissues . Its ability to recognize and separate glycoproteins and glycolipids through affinity bonding onto streptavidin-covered surfaces is crucial in contemporary research fields like oncology, immunology, and transfusion medicine .
Molecular Structure Analysis
The molecular formula of Blood Group H disaccharide is C12H22O10 . The molecular weight is 326.30 . The detailed molecular structure would require more specific scientific resources or tools to analyze.
Chemical Reactions Analysis
The specific chemical reactions involving Blood Group H disaccharide are not detailed in the search results. It’s known to be used as a biochemical reagent in life science research , but the exact reactions it undergoes would depend on the specific context of the research.
Physical And Chemical Properties Analysis
Blood Group H disaccharide appears as a lyophilized solid . It has a predicted melting point of 235.12°C and a predicted boiling point of 633.9°C at 760 mmHg . The predicted density is 1.7 g/cm3 . It’s recommended to be stored at -20°C .
Aplicaciones Científicas De Investigación
Blood Group H Antigen Determinants and Biosynthesis
- Studies have investigated the structure of antigenic determinants of blood group substances, including H disaccharide, and their genetic basis for biosynthesis and expression. These investigations have provided insights into the structure of blood group determinants and their specificity (Lloyd & Kabat, 1968).
Synthesis and Chemical Structure
- Research on the synthesis of blood group antigens, including H-type 2 and Lewis X trisaccharides, has contributed to the understanding of the chemical structure and synthesis processes of blood group H disaccharides (Izumi et al., 1996).
Analytical Techniques and Degradation Studies
- The development of methods for the alkaline borohydride degradation of blood group H substance has facilitated the analysis of its oligosaccharide side chains and their structural characteristics (Iyer & Carlson, 1971).
Role in Enzymatic Activities
- Blood group H disaccharides have been used as acceptors to detect the activities of specific glycosyltransferases in plasma, demonstrating their role in enzymatic activities related to blood group antigen expression (Yazawa et al., 1992).
Structural Studies of Glycoproteins
- The investigation of glycoproteins containing blood group (A + H) sulfated glycoproteins has revealed the structure of carbohydrate chains in these glycoproteins, including blood group H-active disaccharides (Slomiany & Meyer, 1973).
Isolation and Functional Analysis
- Research has been conducted on isolating blood group H-like polysaccharides from various sources, such as seeds, and analyzing their functional properties, such as inhibiting hemagglutination (Yamamoto & Shinohara, 1975).
Blood Group A, B, H, and Lewis Antigens
- The chemistry and immunochemistry of blood group A, B, H, and Lewis antigens have been extensively studied. This includes the identification of soluble sources, elucidation of the structures of carbohydrate epitopes, and potential applications, such as cancer vaccines (Lloyd, 2000).
Safety and Hazards
The safety data sheet for Blood Group H disaccharide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental release, it’s advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propiedades
IUPAC Name |
(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVRBXGIRFARR-FFLOLMAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Blood Group H disaccharide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



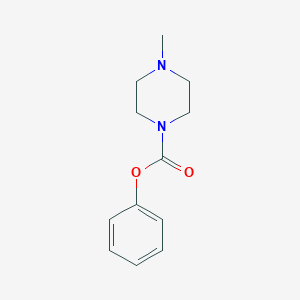
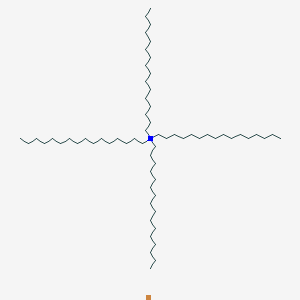

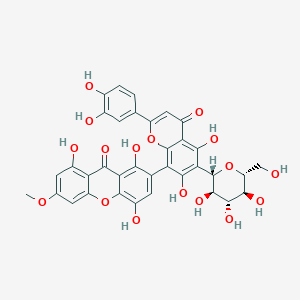


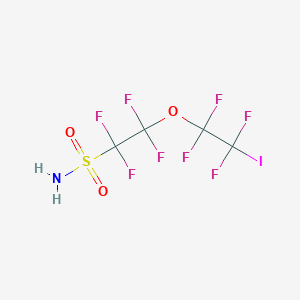
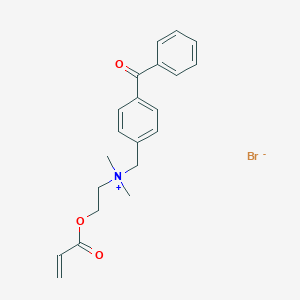




![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
